1-methyl-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1H-indazole-3-carboxamide
Description
The compound 1-methyl-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1H-indazole-3-carboxamide belongs to a class of heterocyclic carboxamides featuring fused indazole and triazolopyridine moieties. Its structure includes a pentyl linker bridging the indazole-3-carboxamide group and the [1,2,4]triazolo[4,3-a]pyridine scaffold.
Properties
Molecular Formula |
C20H22N6O |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
1-methyl-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]indazole-3-carboxamide |
InChI |
InChI=1S/C20H22N6O/c1-25-16-10-5-4-9-15(16)19(24-25)20(27)21-13-7-2-3-11-17-22-23-18-12-6-8-14-26(17)18/h4-6,8-10,12,14H,2-3,7,11,13H2,1H3,(H,21,27) |
InChI Key |
WQELOLCWLZQAQP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NCCCCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-methyl-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1H-indazole-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the triazole ring, followed by its fusion with the pyridine ring. The indazole moiety is then introduced through a series of reactions involving nitration, reduction, and cyclization. The final step involves the coupling of the triazole-pyridine intermediate with the indazole derivative under conditions that promote amide bond formation. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis and flow chemistry.
Chemical Reactions Analysis
1-methyl-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1H-indazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by others. Common reagents include halogens, alkylating agents, and acids.
Cyclization: This reaction forms a ring structure, often facilitated by heat or catalysts.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
1-methyl-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1H-indazole-3-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activity, making it useful in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-methyl-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1H-indazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole and indazole moieties allow the compound to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular processes such as proliferation, apoptosis, and metabolism.
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in linker length, substituents, or heterocyclic modifications. Below is a detailed comparison with key analogs from recent literature:
Structural Modifications and Molecular Properties
Key Observations:
Linker Length: The target compound employs a C5 pentyl linker, which may enhance conformational flexibility compared to the shorter C1 and C2 linkers in analogs . Longer linkers can improve binding to larger protein pockets but may reduce metabolic stability due to increased hydrophobicity.
Substituent Effects: The oxadiazole-substituted analog (CAS 2034599-29-4) incorporates a 3-methyl-1,2,4-oxadiazole group at position 7 of the triazolopyridine ring.
Molecular Weight and Solubility :
- The target compound’s higher molecular weight (427.49 g/mol vs. 320.35 g/mol for the C2 analog) suggests a trade-off between binding optimization and solubility.
Hypothesized Pharmacological Implications
While direct activity data for the target compound are unavailable, trends from related compounds suggest:
- Linker Length and Target Engagement :
Biological Activity
1-methyl-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1H-indazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described by the following molecular formula:
- Molecular Formula : C₁₈H₂₃N₅O
- Molecular Weight : 341.41 g/mol
The compound features a complex arrangement that includes a triazole ring and an indazole moiety, which are known for their diverse biological activities.
Biological Activity Overview
The biological activity of 1-methyl-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1H-indazole-3-carboxamide has been investigated in various studies. Key areas of focus include:
- Anticancer Activity : Compounds with similar structural motifs have shown promising anticancer properties. For instance, derivatives containing triazole rings have been reported to inhibit specific kinase activities associated with cancer cell proliferation and survival .
- Antimicrobial Effects : The triazole group is known for its antimicrobial properties. Research indicates that compounds with triazole structures can exhibit antibacterial and antifungal activities .
- Neuroprotective Properties : Some studies suggest that compounds with indazole and triazole moieties may possess neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases .
The mechanisms through which 1-methyl-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1H-indazole-3-carboxamide exerts its biological effects are multifaceted:
- Kinase Inhibition : Similar compounds have been shown to inhibit various kinases involved in signaling pathways that regulate cell growth and apoptosis. For example, inhibition of VEGFR-2 kinase has been noted with related compounds .
- Wnt/β-Catenin Pathway Modulation : Some derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway, which plays a crucial role in cancer progression .
- Interference with DNA Repair Mechanisms : Certain triazole-containing compounds have demonstrated the ability to interfere with DNA repair processes in cancer cells, leading to increased sensitivity to chemotherapeutic agents .
Case Study 1: Anticancer Activity
A study explored the anticancer potential of a related indazole derivative against various cancer cell lines. The compound exhibited IC₅₀ values in the low micromolar range against breast and colon cancer cells, indicating significant cytotoxicity .
Case Study 2: Antimicrobial Efficacy
Research investigating the antimicrobial properties of triazole derivatives found that compounds similar to 1-methyl-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1H-indazole-3-carboxamide showed effective inhibition against both Gram-positive and Gram-negative bacteria .
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
